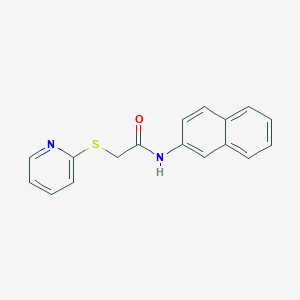
N-cyclohexyl-2-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(phenylthio)propanamide, also known as CPP or CPP-109, is a compound that has been extensively studied for its potential use in treating addiction. CPP is a derivative of thioctic acid and has been shown to act as a potent inhibitor of the enzyme histone deacetylase (HDAC).
Wirkmechanismus
N-cyclohexyl-2-(phenylthio)propanamide acts as a potent inhibitor of HDAC, an enzyme that plays a key role in the regulation of gene expression. By inhibiting HDAC, N-cyclohexyl-2-(phenylthio)propanamide increases the acetylation of histones, which leads to changes in gene expression. Specifically, N-cyclohexyl-2-(phenylthio)propanamide has been shown to increase the expression of genes that are involved in the regulation of synaptic plasticity, which is thought to underlie the formation of addiction-related memories.
Biochemical and Physiological Effects
In addition to its effects on gene expression, N-cyclohexyl-2-(phenylthio)propanamide has been shown to have a number of biochemical and physiological effects. For example, N-cyclohexyl-2-(phenylthio)propanamide has been shown to increase the release of dopamine in the brain, which is thought to be involved in its effects on drug-seeking behavior. Additionally, N-cyclohexyl-2-(phenylthio)propanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-2-(phenylthio)propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, N-cyclohexyl-2-(phenylthio)propanamide is relatively easy to synthesize and has a high degree of purity. However, one limitation of using N-cyclohexyl-2-(phenylthio)propanamide is that it is not very selective for HDAC, meaning that it may have effects on other enzymes as well.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclohexyl-2-(phenylthio)propanamide. One area of interest is in the development of more selective HDAC inhibitors that have fewer off-target effects. Additionally, there is interest in exploring the potential use of N-cyclohexyl-2-(phenylthio)propanamide in the treatment of other disorders, such as depression and anxiety. Finally, there is interest in exploring the potential use of N-cyclohexyl-2-(phenylthio)propanamide in combination with other drugs or behavioral therapies for the treatment of addiction.
Synthesemethoden
The synthesis of N-cyclohexyl-2-(phenylthio)propanamide involves the reaction of N-cyclohexyl-2-bromoacetamide with phenylthiourea in the presence of sodium ethoxide. This reaction yields N-cyclohexyl-2-(phenylthio)propanamide as a white solid with a yield of approximately 60%. The purity of the compound can be increased through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(phenylthio)propanamide has been studied extensively for its potential use in treating addiction, particularly cocaine and alcohol addiction. In preclinical studies, N-cyclohexyl-2-(phenylthio)propanamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Additionally, N-cyclohexyl-2-(phenylthio)propanamide has been shown to enhance the extinction of drug-seeking behavior, suggesting that it may have therapeutic potential in the treatment of addiction.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKSWDHOJFBZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide](/img/structure/B5086000.png)
![N-[2-(2-cyclododecylidenehydrazino)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5086004.png)
![ethyl 3-(4-bromo-2-fluorobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5086005.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5086008.png)
![3-(1,3-benzodioxol-5-yl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5086024.png)
![N-methyl-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3-thienylmethyl)acetamide](/img/structure/B5086026.png)
![5-chloro-2-(ethylthio)-N-[2-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B5086028.png)
![(4-nitrobenzylidene)[3-(9-{3-[(4-nitrobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine](/img/structure/B5086035.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5086041.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(3,5-dimethylphenyl)amino]-2-propanol}](/img/structure/B5086072.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5086079.png)
![7-[(diethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5086086.png)